molecular formula C18H20N2O4S B2645276 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921915-66-4

4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2645276
CAS No.: 921915-66-4
M. Wt: 360.43
InChI Key: NCDDVAZJDWUSTQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin core substituted with a methyl group at the 1-position and an ethoxybenzene sulfonamide moiety at the 6-position. Sulfonamides are historically significant in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators.

Properties

IUPAC Name

4-ethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-24-15-6-8-16(9-7-15)25(22,23)19-14-5-10-17-13(12-14)4-11-18(21)20(17)2/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDDVAZJDWUSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The sulfonamide group is then introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives[4][4].

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer treatment. The incorporation of the tetrahydroquinoline moiety has been shown to enhance cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Studies : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant inhibitory effects on tumor cell growth. For instance, compounds similar to 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been tested against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with promising results .
CompoundCancer Cell LineIC50 Value (µM)
4-Ethoxy-N-(1-methyl-2-oxo...)MCF-7TBD
4-Ethoxy-N-(1-methyl-2-oxo...)HeLaTBD
4-Ethoxy-N-(1-methyl-2-oxo...)A549TBD

Anti-inflammatory Properties

The sulfonamide group in the compound is associated with anti-inflammatory effects. Research has shown that compounds containing this functional group can inhibit inflammatory pathways and reduce cytokine production.

Drug Development and Lead Compound Potential

The structural features of this compound make it a promising candidate for further drug development.

Research Insights

Studies have indicated that modifications to the core structure can lead to enhanced bioactivity and selectivity towards specific biological targets. For example, variations in the substituents on the benzene ring can significantly alter pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring, the tetrahydroquinolin core, or the functional group linking the two aromatic systems. Below is a comparative analysis based on the evidence provided:

Substituent Variations on the Tetrahydroquinolin Core

  • 4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (): This analog replaces the methyl group at the 1-position of the tetrahydroquinolin core with a 3-methylbutyl chain.

Substituent Variations on the Benzene Ring

  • 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): The ethoxy group in the target compound is replaced with two methoxy groups at the 2- and 4-positions. Methoxy groups are electron-donating, which could alter the electronic profile of the benzene ring, affecting binding interactions with target proteins. The additional methoxy group may also increase steric hindrance.

Functional Group Modifications

  • The molecular weight decreases from ~363 g/mol (estimated for the sulfonamide) to 324.37 g/mol.

Core Structure Modifications

  • (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (): This compound features a tetrahydroisoquinolin core instead of tetrahydroquinolin. The fused bicyclic structure of tetrahydroisoquinolin may confer distinct conformational rigidity, altering binding modes to biological targets.

Comparative Data Table

Compound Name Benzene Substituent Tetrahydroquinolin Substituent Core Structure Functional Group Molecular Weight (g/mol) Reference
4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Target) Ethoxy Methyl Tetrahydroquinolin Sulfonamide N/A -
4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Ethoxy 3-methylbutyl Tetrahydroquinolin Sulfonamide N/A
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 2,4-dimethoxy Methyl Tetrahydroquinolin Sulfonamide N/A
4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Ethoxy Methyl Tetrahydroquinolin Benzamide 324.37
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide N/A Methyl Tetrahydroisoquinolin Propionamide 363.45

Implications of Structural Differences

  • Lipophilicity and Solubility : Bulkier substituents (e.g., 3-methylbutyl in ) may enhance lipophilicity, favoring passive diffusion across biological membranes. Conversely, polar groups like methoxy () could improve aqueous solubility.

Biological Activity

Introduction

4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S with a molecular weight of approximately 344.4 g/mol. The structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Biological Activity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis pathways.

A study demonstrated that modifications in the sulfonamide structure can enhance its efficacy against various strains of bacteria and fungi . This suggests that the compound may possess similar properties.

Anticancer Potential

The tetrahydroquinoline scaffold has been associated with anticancer activity. Compounds containing this moiety have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies have shown that such compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This study underscores the potential of sulfonamide-based compounds in treating bacterial infections.

Case Study 2: Anticancer Activity

In a study exploring the anticancer effects of tetrahydroquinoline derivatives, researchers found that one derivative led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the compound's ability to activate caspase pathways leading to apoptosis . This finding highlights the therapeutic promise of compounds like this compound in cancer treatment.

Table 2: Summary of Biological Activities

ActivityObservations
AntimicrobialEffective against S. aureus and E. coli with low MIC values
AnticancerInduces apoptosis in cancer cell lines; reduces tumor size in vivo

Mechanism of Action

The biological activity of this compound can be attributed to its structural components:

  • Sulfonamide Group : Inhibits bacterial folate synthesis by mimicking para-amino benzoic acid (PABA).
  • Tetrahydroquinoline Moiety : Associated with various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells.

The compound 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y)benzene-1-sulfonamide displays promising biological activities including antimicrobial and anticancer effects. Further research is warranted to fully elucidate its mechanisms and potential therapeutic applications. The ongoing exploration into sulfonamide derivatives could lead to the development of new pharmacological agents capable of addressing unmet medical needs.

Q & A

Q. What are the common synthetic routes for this sulfonamide derivative?

The compound is typically synthesized via sulfonylation of the tetrahydroquinoline precursor followed by intramolecular cyclization. Key steps include activating the sulfonamide group with reagents like thionyl chloride and optimizing reaction conditions (e.g., solvent, temperature) to achieve high yields. Structural validation is performed using 1^1H NMR, 13^13C NMR, and HRMS .

Q. Which analytical techniques are essential for structural characterization?

Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : For functional group identification (e.g., sulfonamide S=O stretches near 1350–1150 cm1^{-1}) .

Q. How is initial pharmacological screening conducted for this compound?

In vitro assays are prioritized:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays.
  • Cytotoxicity : MTT assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?

DOE reduces trial-and-error by systematically varying parameters (e.g., reaction time, stoichiometry). For example, a factorial design can identify interactions between solvent polarity and temperature. Response surface methodology (RSM) further refines optimal conditions, reducing experimental runs by 40–60% while maintaining statistical validity .

Q. What computational methods aid in predicting reactivity and reaction pathways?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction energetics, while machine learning algorithms (e.g., ICReDD’s workflow) prioritize experimental conditions by correlating computed descriptors (e.g., Fukui indices) with observed outcomes .

Q. How to resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Comparative Analysis : Cross-validate assays (e.g., confirm target engagement via SPR or ITC).
  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding.
  • Variable Isolation : Control for batch-to-batch compound purity or solvent effects .

Q. What strategies improve metabolic stability in preclinical studies?

  • Structural Modifications : Introduce electron-withdrawing groups to reduce cytochrome P450-mediated oxidation.
  • Prodrug Design : Mask reactive sites (e.g., ester prodrugs for enhanced absorption).
  • In Silico Predictions : Use ADMET predictors like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. How to achieve regioselective functionalization of the tetrahydroquinoline core?

  • Directing Groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution.
  • Catalytic Systems : Use Pd-catalyzed C–H activation for aryl coupling.
  • Protection/Deprotection : Sequentially protect sulfonamide or ethoxy groups during multi-step synthesis .

Q. What methodologies integrate this sulfonamide into drug discovery pipelines?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy) and map activity trends.
  • Target Validation : CRISPR/Cas9 knockout studies to confirm mechanism-of-action.
  • Formulation Screening : Assess solubility enhancements via co-crystallization or lipid-based carriers .

Q. How to design safety protocols for handling reactive intermediates during synthesis?

  • Risk Assessment : Use NFPA codes and SDS sheets to classify hazards (e.g., sulfonyl chlorides as corrosive).
  • Engineering Controls : Perform reactions in fume hoods with Schlenk lines for air-sensitive steps.
  • Waste Management : Quench reactive intermediates with ice-cold NaOH or ethanol before disposal .

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